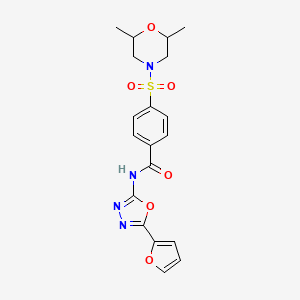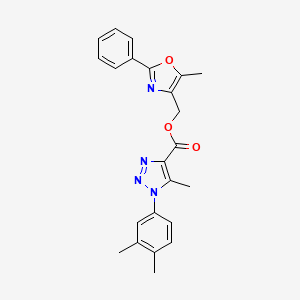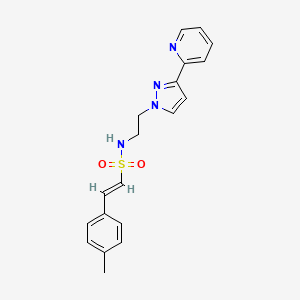
Ethyl 2-((5-(4-benzylbenzamido)-1,3,4-thiadiazol-2-yl)thio)acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 2-((5-(4-benzylbenzamido)-1,3,4-thiadiazol-2-yl)thio)acetate is a complex organic compound. It contains a thiadiazole ring, which is a type of heterocyclic compound. The benzylbenzamido moiety suggests the presence of a benzamide derivative, which is a common motif in medicinal chemistry due to its bioactivity .
Synthesis Analysis
While the exact synthesis of this compound isn’t available, it’s likely that it involves the coupling of a thiadiazole derivative with a benzylbenzamido moiety, possibly through a nucleophilic substitution or a condensation reaction .Molecular Structure Analysis
The molecular structure of this compound would be characterized by techniques such as IR spectroscopy, NMR spectroscopy, and mass spectrometry . These techniques would confirm the presence of the various functional groups and the overall structure of the molecule.Chemical Reactions Analysis
The compound contains several reactive sites. The benzylic position is activated towards free radical attack, and SN1, SN2, and E1 reactions of benzylic halides show enhanced reactivity due to the adjacent aromatic ring .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure. Factors such as polarity, molecular weight, and the presence of functional groups would influence properties like solubility, melting point, and reactivity .Aplicaciones Científicas De Investigación
CK1-Specific Inhibitors
This compound has been used in the development of CK1-specific inhibitors . CK1, or casein kinase 1, is involved in various cellular processes, including cell cycle regulation, mitosis, DNA damage signaling, and developmental pathways . Dysregulation of CK1δ expression and/or activity has been observed in different types of disorders, including cancer .
Oncology Research
The compound has shown promising results in oncology research, particularly in the study of colon and rectal cancer (CRC) . CRC represents the fourth leading cause of cancer-related deaths . Mutations in CK1δ found in CRC patients exhibited increased oncogenic features .
Development of New Small Molecule Inhibitors
The compound has been used in the development of new small molecule inhibitors exhibiting higher affinity toward CK1δ mutants . These inhibitors have shown promising results in inhibiting the growth of various cultured colon cancer cell lines .
Kinetic Properties of CK1δ Mutants
The compound has been used in the characterization of the kinetic properties of CK1δ mutants, which were detected in different tumor entities .
Effects on Cell Viability
The effects of newly designed IWP-based compounds on cell viability were analyzed for cells being deficient for CK1δ and cells expressing CK1δ .
Potential Therapeutic Applications
Given its role in the development of CK1-specific inhibitors and its effects on cell viability, this compound may have potential therapeutic applications in the treatment of cancers that present overexpression or mutations of CK1δ .
Direcciones Futuras
Propiedades
IUPAC Name |
ethyl 2-[[5-[(4-benzylbenzoyl)amino]-1,3,4-thiadiazol-2-yl]sulfanyl]acetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19N3O3S2/c1-2-26-17(24)13-27-20-23-22-19(28-20)21-18(25)16-10-8-15(9-11-16)12-14-6-4-3-5-7-14/h3-11H,2,12-13H2,1H3,(H,21,22,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SNDSZMFKRZVSEV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CSC1=NN=C(S1)NC(=O)C2=CC=C(C=C2)CC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19N3O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 2-((5-(4-benzylbenzamido)-1,3,4-thiadiazol-2-yl)thio)acetate | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![N-(2-{[2,3'-bithiophene]-5-yl}-2-hydroxyethyl)thiophene-2-sulfonamide](/img/structure/B2791218.png)


![N-cyclopentyl-5-methyl-2,4-dioxo-3-(p-tolyl)-2,3,4,5-tetrahydro-1H-pyrrolo[3,2-d]pyrimidine-7-carboxamide](/img/structure/B2791224.png)
![6,7-dimethoxy-2-[(4-methoxybenzyl)sulfanyl]-3-(3-methoxypropyl)-4(3H)-quinazolinimine](/img/structure/B2791225.png)
![4-isopropoxy-N-(2-(2-(o-tolyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)benzamide](/img/structure/B2791227.png)


![2-{2-[3-(1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}-N-(butan-2-yl)acetamide](/img/structure/B2791233.png)
